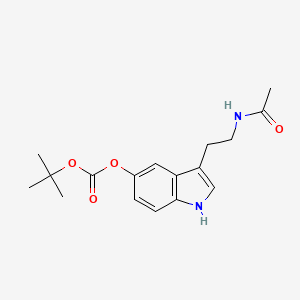

N-Acetyl-O-tert-butoxycarbonyl Serotonin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl-O-tert-butoxycarbonyl Serotonin is a biochemical compound used primarily in proteomics research. It is also known by other names such as O-tert-Butoxycarbonyl-normelatonin and O-tert-Butoxycarbonyl-O-demethylmelatonin. The molecular formula of this compound is C17H22N2O4, and it has a molecular weight of 318.37 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-O-tert-butoxycarbonyl Serotonin undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using various reagents such as oxalyl chloride in methanol, which operates under mild conditions and yields up to 90%.

Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxalyl Chloride in Methanol: Used for the deprotection of the Boc group.

Di-tert-butyl Dicarbonate: Used for the protection of amino groups.

Major Products Formed

The major products formed from these reactions include the deprotected amino compound and various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-Acetyl-O-tert-butoxycarbonyl Serotonin is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:

Chemistry: Used in the synthesis of peptides and proteins.

Biology: Helps in understanding protein structures and functions.

Industry: Used in the production of biochemical reagents and standards

Mécanisme D'action

The mechanism of action of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves its role as a protected form of serotonin. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the compound can interact with various molecular targets, including melatonin receptors and other serotonin-related pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-N-tert-butoxycarbonyl Serotonin: Similar in structure but with different protective groups.

N-Acetyl-N,o-bis(tert-butoxycarbonyl) Serotonin: Another variant with additional protective groups.

Uniqueness

N-Acetyl-O-tert-butoxycarbonyl Serotonin is unique due to its specific protective group arrangement, which provides stability and selectivity in biochemical reactions. This makes it particularly useful in proteomics research where precise control over reaction conditions is required.

Activité Biologique

N-Acetyl-O-tert-butoxycarbonyl serotonin (N-AcO-Boc-Serotonin) is a modified form of serotonin, a neurotransmitter known for its role in mood regulation and various physiological processes. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of N-AcO-Boc-Serotonin, including its synthesis, mechanism of action, and implications in pharmacology and neuroscience.

N-AcO-Boc-Serotonin is synthesized through a two-step process involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group followed by acetylation. The typical reaction conditions involve the use of di-tert-butyl dicarbonate for Boc protection and acetic anhydride for acetylation.

Synthesis Overview

| Step | Reagent | Conditions |

|---|---|---|

| 1 | Di-tert-butyl dicarbonate | Basic conditions |

| 2 | Acetic anhydride | Mild conditions |

This dual protection strategy enhances the compound's stability and allows for selective deprotection, making it a versatile intermediate for synthesizing various serotonin derivatives.

N-AcO-Boc-Serotonin acts primarily as a ligand for serotonin receptors, particularly the 5-HT receptor family. By binding to these receptors, it can modulate neurotransmission pathways that influence mood, cognition, and other neurological functions.

Key Mechanisms

- Receptor Binding : N-AcO-Boc-Serotonin selectively binds to serotonin receptors, which can lead to altered neurotransmitter release.

- Neurotransmission Modulation : The compound's interaction with receptors may affect pathways linked to anxiety, depression, and other mood disorders .

3. Biological Activity and Therapeutic Potential

Research indicates that N-AcO-Boc-Serotonin has potential therapeutic effects in treating neurological disorders. Its ability to modulate serotonin levels suggests implications in conditions such as depression and anxiety.

Case Studies

- Neurotransmission Studies : In vitro studies have shown that N-AcO-Boc-Serotonin can enhance serotonin receptor activity, leading to increased neurotransmitter release in neuronal cultures.

- Therapeutic Applications : Investigations into its efficacy as a treatment for depression have shown promising results, with potential use as an adjunct therapy alongside traditional antidepressants .

4. Comparative Analysis with Similar Compounds

To understand the uniqueness of N-AcO-Boc-Serotonin, it is essential to compare it with other serotonin derivatives.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Acetyl Serotonin | Acetylated serotonin | Moderate receptor activity |

| O-tert-butoxycarbonyl Serotonin | Protected amino group | Limited stability |

| This compound | Dual protection (Boc & Acetyl) | Enhanced receptor binding and stability |

N-AcO-Boc-Serotonin's dual protection mechanism not only enhances its stability but also allows for more selective interactions with serotonin receptors compared to its unmodified counterparts .

5. Future Directions in Research

The ongoing research into N-AcO-Boc-Serotonin suggests several avenues for future exploration:

- Clinical Trials : More extensive clinical studies are needed to evaluate its efficacy in treating mood disorders.

- Mechanistic Studies : Further investigation into its precise mechanisms at the molecular level could reveal additional therapeutic targets.

- Synthetic Modifications : Exploring additional modifications could lead to new derivatives with enhanced biological activity or specificity .

Propriétés

IUPAC Name |

[3-(2-acetamidoethyl)-1H-indol-5-yl] tert-butyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19-15-6-5-13(9-14(12)15)22-16(21)23-17(2,3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZULPGLZVZXVEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.